3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid, also known as MCC-950, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MCC-950 has been found to be effective in treating various inflammatory diseases, including gout, rheumatoid arthritis, and sepsis.
Mecanismo De Acción
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid works by inhibiting the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. The NLRP3 inflammasome is activated by various stimuli, including pathogens, danger signals, and metabolic stress. Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, including IL-1β and IL-18. 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation.
Biochemical and physiological effects:
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, including IL-1β and IL-18. It has also been found to reduce the production of reactive oxygen species (ROS), which are responsible for oxidative stress. In addition, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been found to improve survival rates in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and validated for its effectiveness in treating various inflammatory diseases. However, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid also has some limitations for lab experiments. It may have off-target effects, which can affect the interpretation of experimental results. In addition, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid may have limited efficacy in certain inflammatory diseases, depending on the underlying mechanisms of inflammation.
Direcciones Futuras
There are several future directions for the study of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid. One direction is to further investigate its efficacy in treating other inflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate its potential as a therapeutic agent for cancer, as inflammation has been implicated in the development and progression of cancer. Additionally, further studies are needed to investigate the safety and efficacy of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid in human clinical trials.
Métodos De Síntesis
The synthesis of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid involves the reaction of 4-methylbenzoic acid with cyclohexanone to form 4-methylcyclohexanone. The resulting product is then reacted with phosgene to form 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid. This synthesis method has been optimized to produce high yields of 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid with high purity.
Aplicaciones Científicas De Investigación
3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been found to be effective in treating gout by inhibiting the NLRP3 inflammasome, which is responsible for the production of pro-inflammatory cytokines. 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has also been found to be effective in treating rheumatoid arthritis by inhibiting the production of interleukin-1 beta (IL-1β), which is a pro-inflammatory cytokine. In addition, 3-{[(2-carboxycyclohexyl)carbonyl]amino}-4-methylbenzoic acid has been found to be effective in treating sepsis by reducing the production of pro-inflammatory cytokines and improving survival rates.
Propiedades
IUPAC Name |
3-[(2-carboxycyclohexanecarbonyl)amino]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-9-6-7-10(15(19)20)8-13(9)17-14(18)11-4-2-3-5-12(11)16(21)22/h6-8,11-12H,2-5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZSTBQWYYZQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.